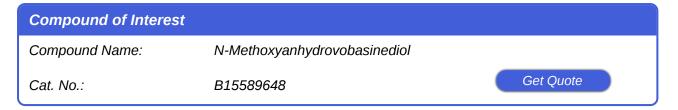


# Application Notes and Protocols: NMethoxyanhydrovobasinediol as a Reference Standard in Phytochemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-Methoxyanhydrovobasinediol** is a naturally occurring indole alkaloid found in select species of the Apocynaceae family, such as Gelsemium elegans.[1][2] As a member of the vobasine class of alkaloids, it is of significant interest to researchers in pharmacology and drug development for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[3] Accurate and precise quantification of **N-Methoxyanhydrovobasinediol** in plant extracts and finished products is crucial for quality control, standardization, and further pharmacological investigation.

These application notes provide a comprehensive guide to using  ${\bf N}$ -

**Methoxyanhydrovobasinediol** as a reference standard for the qualitative and quantitative analysis of phytochemical preparations. The protocols outlined below describe methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed techniques for the analysis of complex plant-derived matrices.

Chemical Properties of **N-Methoxyanhydrovobasinediol**:



Property	Value
Molecular Formula	C21H26N2O2
Molecular Weight	338.4 g/mol [3]
CAS Number	125180-42-9
Appearance	Off-white to pale yellow solid
Solubility	Soluble in methanol, ethanol, acetonitrile, chloroform

## **Experimental Protocols**

# Protocol 1: Quantitative Analysis of N-Methoxyanhydrovobasinediol by HPLC-UV

This protocol details a reversed-phase HPLC-UV method for the quantification of **N-Methoxyanhydrovobasinediol**.

- 1. Materials and Reagents:
- N-Methoxyanhydrovobasinediol reference standard (≥98% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Ultrapure water (18.2 MΩ·cm)
- Formic acid (≥98%)
- Sample of plant extract (e.g., from Voacanga africana or Tabernaemontana species)[2][4][5] [6][7][8][9]
- 2. Instrumentation and Chromatographic Conditions:



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	10-70% B over 20 min, 70-10% B over 5 min, 10% B for 5 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 μL

#### 3. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N-Methoxyanhydrovobasinediol** reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by serial dilution of the stock solution with methanol.

#### 4. Sample Preparation:

- Extraction: Macerate 1 g of dried, powdered plant material with 20 mL of methanol overnight. Sonicate for 30 minutes and then filter through a 0.45  $\mu$ m syringe filter.
- Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the calibration range.

#### 5. Analysis and Quantification:



- Inject the standard solutions to construct a calibration curve of peak area versus concentration.
- Inject the prepared sample solutions.
- Quantify the amount of **N-Methoxyanhydrovobasinediol** in the sample by interpolating its peak area from the calibration curve.

# Protocol 2: Qualitative and Quantitative Analysis by LC-MS

This protocol provides a more sensitive and selective method for the analysis of **N-Methoxyanhydrovobasinediol** using LC-MS.

- 1. Materials and Reagents:
- Same as Protocol 1.
- 2. Instrumentation and Conditions:



Parameter	Condition
LC-MS System	Thermo Scientific Vanquish Horizon UHPLC coupled to a Q Exactive HF mass spectrometer or equivalent
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5-95% B over 15 min, hold at 95% B for 2 min, 95-5% B over 1 min, hold at 5% B for 2 min
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Analyzer	Orbitrap or Triple Quadrupole
Scan Range (Full Scan)	m/z 100-1000
Collision Energy (for MS/MS)	20-40 eV (optimized for the parent ion)

#### 3. Standard and Sample Preparation:

• Follow the same procedures as in Protocol 1, but use LC-MS grade solvents.

#### 4. Analysis:

Qualitative Analysis: Identify N-Methoxyanhydrovobasinediol in the sample by comparing
its retention time and mass spectrum (including fragmentation pattern in MS/MS mode) with
that of the reference standard. The expected protonated molecule is [M+H]<sup>+</sup> at m/z
339.2016.



Quantitative Analysis: Create a calibration curve using the reference standard. Quantify the
analyte in the sample based on the peak area of the extracted ion chromatogram (XIC) for
the specific m/z of N-Methoxyanhydrovobasinediol.

### **Data Presentation**

The following tables present representative data that could be obtained using the protocols described above.

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

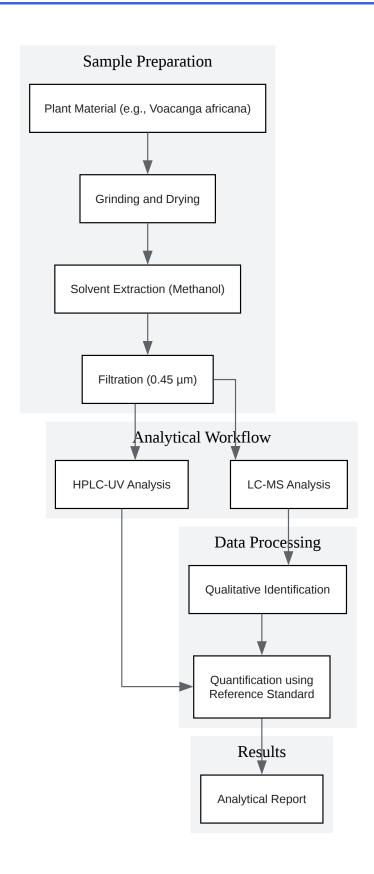
Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Table 2: LC-MS Analysis of **N-Methoxyanhydrovobasinediol** (Representative Data)

Parameter	Value
Retention Time	8.5 min
Precursor Ion [M+H]+	339.2016 m/z
Major MS/MS Fragments	130.0651, 158.0964, 217.1332 m/z
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL

### **Visualizations**

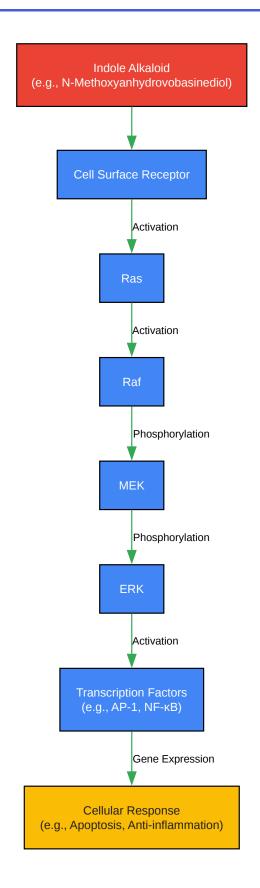




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Caption: Workflow for the phytochemical analysis of N-Methoxyanhydrovobasinediol.





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Caption: Generalized MAPK signaling pathway potentially modulated by indole alkaloids.[4][10] [11]

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